molecular formula C7H10N2O2S B15244082 (2-(Methylsulfonyl)pyridin-3-yl)methanamine

(2-(Methylsulfonyl)pyridin-3-yl)methanamine

Cat. No.: B15244082
M. Wt: 186.23 g/mol
InChI Key: PFLNKAQXGHKWTM-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methylsulfonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)pyridin-3-yl)methanamine typically involves the introduction of the methylsulfonyl group to the pyridine ring followed by the formation of the methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methylsulfonyl)pyridin-3-yl)methanamine is unique due to the specific position of the methylsulfonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2-methylsulfonylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3

InChI Key

PFLNKAQXGHKWTM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)CN

Origin of Product

United States

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